2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxadiazole ring, and a thiolane ring
Properties
Molecular Formula |
C12H12ClN3O4S3 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O4S3/c13-9-2-1-8(22-9)11-15-16-12(20-11)21-5-10(17)14-7-3-4-23(18,19)6-7/h1-2,7H,3-6H2,(H,14,17) |
InChI Key |
ZTFUGPXRLRWFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The general synthetic route includes:
Formation of the Thiophene Intermediate: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Oxadiazole Ring Formation: The chlorinated thiophene is then reacted with hydrazine derivatives to form the oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is coupled with a thiolane derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced using hydride donors such as sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Major products formed from these reactions include oxidized thiophene derivatives, reduced oxadiazole compounds, and substituted thiophene derivatives.
Scientific Research Applications
2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE include:
- 2-(5-chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- (5-chlorothiophen-2-yl)methanamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-{[5-(5-CHLOROTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1,1-DIOXO-1??-THIOLAN-3-YL)ACETAMIDE lies in its combination of thiophene, oxadiazole, and thiolane rings, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
